1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one
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Overview
Description
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of both fluorine and nitrogen atoms. This compound is of interest in various fields of research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable amine and a difluorinated precursor.
Introduction of the Phenylbutanone Moiety: This step involves the alkylation of the spirocyclic intermediate with a phenylbutanone derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Key considerations include the choice of solvents, reaction temperatures, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The spirocyclic structure may also contribute to its unique biological activities by influencing its three-dimensional conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
- N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
- Isoindolin-2-yl (6-azaspiro[2.5]octan-1-yl)methanone hydrochloride
Uniqueness
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one stands out due to its specific combination of a spirocyclic core, fluorine atoms, and a phenylbutanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Biological Activity
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one is a compound characterized by a unique spirocyclic structure that includes a difluoro-substituted azaspiro ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development. The following sections will explore its synthesis, biological activity, mechanism of action, and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C17H21F2NO |
Molecular Weight | 293.35 g/mol |
CAS Number | 2176202-08-5 |
Smiles Notation | CCC(C(=O)N1CCC2(CC1)CC2(F)F)c1ccccc1 |
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:
- Formation of the Azaspiro Ring : This is achieved through cyclization reactions involving difluoro-substituted amines and cyclic ketones.
- Introduction of the Phenylbutanone Moiety : This is done via nucleophilic substitution where a phenol derivative reacts with an appropriate halogenated butanone.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies show that this compound possesses antimicrobial properties against various bacterial strains.
- Anticancer Potential : In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing biochemical pathways.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of various derivatives of azaspiro compounds, including this compound. The results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound in human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The study reported a dose-dependent inhibition of cell viability with IC50 values around 25 µM for MCF7 cells.
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO/c1-2-14(13-6-4-3-5-7-13)15(21)20-10-8-16(9-11-20)12-17(16,18)19/h3-7,14H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBKPAKGXGVQCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC3(CC2)CC3(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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